1-[(2,5-dimethylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Description
1-[(2,5-Dimethylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a heterocyclic compound featuring an indole core substituted at position 1 with a (2,5-dimethylphenyl)methyl group and at position 2 with a 5-propyl-1,3,4-oxadiazole moiety. The indole scaffold is notable for its prevalence in bioactive molecules, while the 1,3,4-oxadiazole ring contributes to metabolic stability and diverse interactions with biological targets.
Properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-4-7-21-23-24-22(26-21)20-13-17-8-5-6-9-19(17)25(20)14-18-12-15(2)10-11-16(18)3/h5-6,8-13H,4,7,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMXUSZEKZVNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution with 2,5-Dimethylphenylmethyl Group: The indole core is then alkylated with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the 5-Propyl-1,3,4-Oxadiazol-2-yl Group: This step involves the formation of the oxadiazole ring through the reaction of a hydrazide with a carboxylic acid derivative, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dimethylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of N-alkyl or N-acyl indole derivatives.
Scientific Research Applications
1-[(2,5-dimethylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting various diseases.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features and Physical Properties
*Estimated based on structural similarity to 7c–7f but absence of sulfur atoms.
Key Observations:
Core Heterocycles: The target compound’s indole core distinguishes it from the propanamide-thiazole systems in 7c–7f and pyridine-based derivatives in . Indoles are often associated with receptor-binding capabilities (e.g., serotonin analogs), whereas thiazole and pyridine moieties may confer distinct electronic or steric effects . The 1,3,4-oxadiazole ring is common across all compounds, but its substitution varies: the target compound features a propyl chain, while 7c–7f include sulfanyl and 2-amino-thiazole groups .
Molecular Weight and Solubility :
- The target compound’s molecular weight is likely lower than 7c–7f (375–389 g/mol) due to the absence of sulfur-containing groups (e.g., sulfanyl, thiazole). This may improve lipophilicity and membrane permeability compared to the more polar 7c–7f analogs .
- In contrast, the pyridine-derived oxadiazoles in exhibit variable solubility depending on aryl substituents, with some showing plant growth-promoting activity at low concentrations .
Thermal Stability :
- The melting points of 7c–7f (134–178°C) suggest moderate thermal stability, likely influenced by hydrogen bonding from amide and thiazole groups. The target compound’s melting point remains uncharacterized but may differ due to its alkyl-dominated substituents .
Biological Activity
The compound 1-[(2,5-dimethylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a hybrid molecule that combines the structural features of indole and oxadiazole. This unique combination is significant in medicinal chemistry due to the diverse biological activities associated with both moieties. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound can be described as follows:
- Indole Moiety : A bicyclic structure known for its presence in many biologically active compounds.
- Oxadiazole Ring : A five-membered heterocyclic ring that contributes to various biological activities including anticancer and antimicrobial effects.
Anticancer Properties
Research indicates that compounds containing oxadiazole rings exhibit significant anticancer activity. In a study evaluating various indole-based oxadiazole derivatives, it was found that many exhibited potent inhibitory effects against cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer progression.
- IC50 Values : The synthesized analogs demonstrated IC50 values ranging from to against β-glucuronidase, a target implicated in cancer metabolism and drug metabolism pathways .
Antimicrobial Activity
The presence of both indole and oxadiazole has been linked to enhanced antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth effectively.
- Mechanism : The antimicrobial activity is believed to stem from the ability of the oxadiazole ring to disrupt bacterial cell wall synthesis, while the indole moiety may interfere with protein synthesis.
Other Biological Activities
In addition to anticancer and antimicrobial properties, compounds similar to this compound have been reported to exhibit:
- Anticonvulsant Activity : Some derivatives show promise in reducing seizure frequency in animal models.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic effects in conditions like arthritis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the indole and oxadiazole rings can significantly influence their potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Hydroxyl groups at ortho/meta positions | Increased β-glucuronidase inhibition |
| Alkyl chain length on oxadiazole | Altered lipophilicity and cell permeability |
Case Studies
- Study on β-glucuronidase Inhibition :
- Antimicrobial Evaluation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
